![molecular formula C16H12BrN5O2S2 B2874030 5-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thiophene-2-sulfonamide CAS No. 1215806-56-6](/img/structure/B2874030.png)
5-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups. These include a bromine atom, a triazolo[4,3-b]pyridazine ring, a thiophene ring, and a sulfonamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The triazolo[4,3-b]pyridazine ring system is a fused ring system that contains nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions . The presence of the bromine atom and the sulfonamide group could also influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the sulfonamide group could influence its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Synthesis of Fused Pyrazolo Derivatives
The compound is related to the synthesis of fused pyrazolo derivatives . The combination of the pyrazole ring with thiazole or thiazine rings provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines .
Antitumor Agents
Due to their structural similarities to nucleic bases, pyrazolo[5,1-c][1,2,4]triazines, which are structurally related to the compound , may act as metabolites and therefore they can be useful as antiviral and antitumor agents . Pyrazolotriazines have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
Enzyme Inhibitors
Some derivatives of the compound have been studied for anticancer activity as topoisomerase II alpha inhibitors . These enzymes are essential for DNA replication and transcription, and their inhibition can lead to cell death, making them a target for anticancer drugs .
Inhibitors of Hh Signalling Cascade
Some derivatives of the compound have been studied as inhibitors of the Hedgehog (Hh) signalling cascade . The Hh pathway is crucial for cell differentiation and organogenesis during embryonic development. Aberrant activation of this pathway has been implicated in the development and progression of certain types of cancer .
Anti-inflammatory and Analgesic Activities
Indole derivatives, which share structural similarities with the compound, have shown anti-inflammatory and analgesic activities . This suggests potential applications of the compound in the treatment of conditions characterized by inflammation and pain .
Biological Potential of Indole Derivatives
The compound shares structural similarities with indole derivatives, which have a broad spectrum of biological activities . This suggests that the compound could have a wide range of potential applications in medicinal chemistry .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
The compound’s structure suggests that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors, potentially leading to changes in their activity.
Biochemical Pathways
Given the compound’s potential pharmacological activities, it may be involved in a variety of biochemical pathways related to its anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that these methods could be used to predict the compound’s ADME properties and their impact on its bioavailability.
Result of Action
Given the compound’s potential pharmacological activities, it may have a variety of effects at the molecular and cellular level, including inhibiting the growth of cancer cells, killing or inhibiting the growth of microbes, reducing inflammation and pain, neutralizing reactive oxygen species, inhibiting viral replication, and inhibiting the activity of various enzymes .
Orientations Futures
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and chemical biology . Future research could explore the synthesis, properties, and potential applications of this compound in more detail.
Propriétés
IUPAC Name |
5-bromo-N-[3-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5O2S2/c1-10-3-2-4-11(9-10)16-19-18-14-7-6-13(20-22(14)16)21-26(23,24)15-8-5-12(17)25-15/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSUOUAKLQYIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2N=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide](/img/structure/B2873950.png)
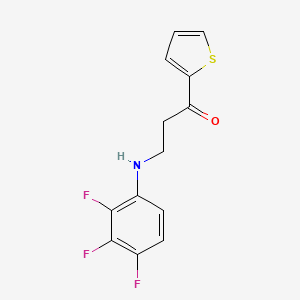
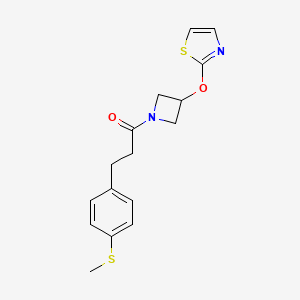
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide](/img/structure/B2873954.png)

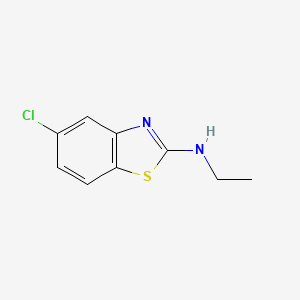
![7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B2873957.png)
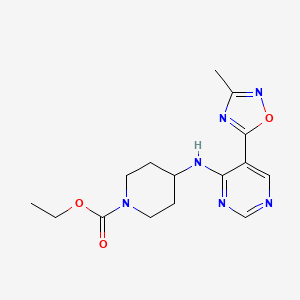
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2873961.png)

![2-(7'-(2-Hydroxyphenyl)-2,2',5-trioxo-2',3',5',7'-tetrahydrospiro[pyrrolidine-3,6'-thiopyrano[2,3-d]thiazol]-1-yl)acetic acid](/img/structure/B2873963.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2873965.png)
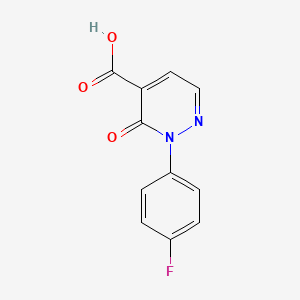
![4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone](/img/structure/B2873967.png)